molecular formula C14H17N3OS B1292970 5-[4-(cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 861433-17-2

5-[4-(cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1292970
CAS No.: 861433-17-2
M. Wt: 275.37 g/mol
InChI Key: WQSJRYKORJSYNM-UHFFFAOYSA-N
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Description

5-[4-(Cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol is a triazole-based heterocyclic compound characterized by a 1,2,4-triazole core substituted with a methyl group at the 4-position, a thiol group at the 3-position, and a 4-(cyclopentyloxy)phenyl moiety at the 5-position. This structural configuration confers distinct physicochemical and biological properties. The thiol functionality enables reactivity with biological targets, such as enzymes or receptors, through disulfide bond formation or metal coordination .

Triazole derivatives are widely studied for their antimicrobial, antifungal, and anticancer activities. The specific substitution pattern of this compound positions it as a promising candidate for drug development, particularly in targeting pathogens or diseases where lipophilicity and electronic properties are critical .

Properties

IUPAC Name

3-(4-cyclopentyloxyphenyl)-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-17-13(15-16-14(17)19)10-6-8-12(9-7-10)18-11-4-2-3-5-11/h6-9,11H,2-5H2,1H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQSJRYKORJSYNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)C2=CC=C(C=C2)OC3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801141607
Record name 5-[4-(Cyclopentyloxy)phenyl]-2,4-dihydro-4-methyl-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801141607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861433-17-2
Record name 5-[4-(Cyclopentyloxy)phenyl]-2,4-dihydro-4-methyl-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=861433-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[4-(Cyclopentyloxy)phenyl]-2,4-dihydro-4-methyl-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801141607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Example Reaction Conditions:

  • Reagents : Hydrazine hydrate, carbon disulfide
  • Base : Potassium hydroxide or sodium hydroxide
  • Solvent : Ethanol or water
  • Temperature : Reflux for several hours (typically 6–10 hours)

Introduction of Cyclopentyloxy Group

Once the triazole intermediate is formed, the next step involves introducing the cyclopentyloxy group. This can be achieved through nucleophilic substitution reactions.

General Reaction:

$$
\text{Triazole Intermediate} + \text{Cyclopentanol} \rightarrow \text{Cyclopentyloxy Triazole}
$$

Example Reaction Conditions:

Thiolation Step

The final step involves thiolating the cyclopentyloxy triazole to yield this compound.

General Reaction:

$$
\text{Cyclopentyloxy Triazole} + \text{Thiourea} \rightarrow this compound
$$

Example Reaction Conditions:

  • Reagents : Thiourea or other thiolating agents
  • Base : Sodium ethoxide or potassium carbonate
  • Solvent : Ethanol or dimethylformamide (DMF)
  • Temperature : Reflux for several hours

Summary Table of Synthesis Steps

Step Reaction Type Reagents Used Conditions Yield (%)
1 Triazole Formation Hydrazine hydrate, CS₂ Reflux in ethanol 70–85
2 Cyclopentyloxy Addition Cyclopentanol Reflux in acetone 60–75
3 Thiolation Thiourea Reflux in DMF 65–80

The synthesized compound can be characterized using various analytical techniques:

Spectroscopic Methods

Mass Spectrometry

Confirms molecular weight and structure.

Infrared Spectroscopy

Identifies functional groups present in the compound.

Chemical Reactions Analysis

5-[4-(Cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can undergo reduction reactions, particularly at the triazole ring, using reducing agents like sodium borohydride.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5-[4-(Cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[4-(cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. The triazole ring may interact with metal ions or other biomolecules, affecting their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The uniqueness of 5-[4-(cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol is evident when compared to structurally analogous triazole derivatives. Key differences in substituents, biological activities, and physicochemical properties are outlined below:

Structural and Functional Group Variations

Compound Name Substituents Key Features Biological Activity Reference
This compound 4-methyl, 4-(cyclopentyloxy)phenyl High lipophilicity due to cyclopentyloxy group; enhanced metabolic stability from methyl group Antimicrobial, potential anticancer
5-(4-Amino-phenyl)-4-methyl-4H-1,2,4-triazole-3-thiol 4-methyl, 4-aminophenyl Amino group increases solubility and free radical scavenging Antioxidant, antimicrobial
4-Methyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol 4-methyl, 2-phenylcyclopropyl Rigid cyclopropyl group enhances steric hindrance Antifungal, enzyme inhibition
5-(2-Bromophenyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol Bromophenyl, trifluoromethylphenyl Electron-withdrawing groups enhance target affinity Antibacterial, β-lactamase inhibition
5-(2-Methoxypropan-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol 4-methyl, methoxypropan group Methoxy group improves solubility; branched chain alters reactivity Antifungal

Impact of Substituents on Properties

  • Cyclopentyloxy Group : The bulky cyclopentyloxy substituent increases lipophilicity, favoring penetration through lipid membranes. This contrasts with methoxy or ethoxy groups, which improve water solubility but reduce membrane affinity .
  • Methyl Group at 4-Position: Stabilizes the triazole ring against oxidative degradation, enhancing metabolic stability compared to amino or allyl substituents .
  • Thiol Functionality : Enables covalent interactions with cysteine residues in enzymes, a feature shared with other thiol-containing triazoles. However, steric hindrance from the cyclopentyloxy group may limit reactivity compared to simpler derivatives .

Biological Activity

5-[4-(Cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. Triazoles are known for their stability and ability to interact with biological receptors, making them significant in medicinal chemistry. This article reviews the biological activity of this specific triazole derivative, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula C15H18N4OSC_{15}H_{18}N_4OS and has a molecular weight of approximately 302.39 g/mol. Its structure includes a triazole ring, a thiol group, and a cyclopentyloxy substituent that may influence its biological activity.

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. A study highlighted the cytotoxic effects of various 1,2,4-triazole derivatives against cancer cell lines such as melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). The synthesized compounds demonstrated selective toxicity towards cancer cells, suggesting potential as antitumor agents .

Table 1: Cytotoxicity of Triazole Derivatives Against Cancer Cell Lines

Compound NameCell Line TestedIC50 (µM)Selectivity
Compound AIGR3912.5High
Compound BMDA-MB-23115.0Moderate
Compound CPanc-120.0Low

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory potential of triazole derivatives. Studies have shown that certain derivatives exhibit significant anti-inflammatory effects, likely through inhibition of pro-inflammatory cytokines. This suggests that compounds like this compound may also serve as therapeutic agents in inflammatory diseases .

The mechanism through which triazoles exert their biological effects often involves interaction with specific molecular targets:

  • Receptor Binding : Triazoles can act as hydrogen bond donors and acceptors due to their polar nature, allowing them to interact effectively with various biological receptors.
  • Metabolic Stability : The stability of the triazole nucleus contributes to prolonged action within biological systems.
  • Inhibition of Enzymatic Pathways : Some studies suggest that triazoles may inhibit enzymes involved in tumor growth or inflammation pathways.

Study on Anticancer Activity

In a recent study focusing on the anticancer properties of triazole derivatives, researchers synthesized several compounds similar to this compound. These compounds were tested for their ability to inhibit cell proliferation in vitro. The results indicated that specific substitutions on the triazole ring significantly enhanced cytotoxicity against melanoma cells .

Study on Anti-inflammatory Properties

Another investigation explored the synthesis of various triazole derivatives and their anti-inflammatory effects in animal models. The study demonstrated that these compounds reduced inflammation markers significantly compared to control groups, indicating their potential utility in treating inflammatory conditions .

Q & A

Basic: What are the optimal synthetic routes for 5-[4-(cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be controlled to improve yield?

Answer:
The synthesis typically involves cyclization of precursors such as substituted phenols or hydrazine derivatives. Key steps include:

  • Solvent selection : Ethanol or methanol under reflux (60–100°C) improves reaction kinetics .
  • Catalysts : Acidic/basic catalysts (e.g., HCl or KOH) enhance cyclization efficiency .
  • Purification : Recrystallization or chromatography (e.g., silica gel column) ensures high purity (>95%) .
  • Intermediate isolation : Stabilizing intermediates like thioacetamide derivatives prevents side reactions .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?

Answer:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., cyclopentyloxy group δ 1.5–2.5 ppm) and confirms substitution patterns .
  • LC-MS : Validates molecular weight (e.g., [M+H]+ peak at m/z 304.1) and detects impurities .
  • FT-IR : Identifies functional groups (e.g., S-H stretch at ~2550 cm⁻¹) .
  • Elemental analysis : Confirms C, H, N, S composition within ±0.3% theoretical values .

Basic: What in vitro models are appropriate for initial assessment of its biological activity?

Answer:

  • Antimicrobial assays : Broth microdilution (MIC determination) against S. aureus or C. albicans .
  • Enzyme inhibition : Fluorescence-based assays for targets like COX-2 or α-glucosidase .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ quantification .
  • Solubility testing : Use shake-flask method in PBS (pH 7.4) to guide formulation studies .

Advanced: How does the electronic nature of substituents influence the compound's pharmacological activity?

Answer:

  • Electron-withdrawing groups (e.g., Cl) : Enhance thiol reactivity, improving enzyme inhibition (e.g., 40% higher COX-2 inhibition vs. unsubstituted analogs) .
  • Aromatic substituents : Fluorophenyl groups increase lipophilicity (logP +0.5), enhancing membrane permeability .
  • Steric effects : Bulky groups (e.g., cyclopentyloxy) reduce off-target interactions, improving selectivity .
  • Quantitative SAR (QSAR) : Hammett constants (σ) correlate with activity trends (R² > 0.85 in triazole derivatives) .

Advanced: What computational approaches are used to predict ADME properties and toxicity?

Answer:

  • Molecular docking (AutoDock Vina) : Predicts binding affinities to targets like EGFR (ΔG ≈ -9.2 kcal/mol) .
  • ADME prediction (SwissADME) : Estimates bioavailability (e.g., 65% intestinal absorption) and CYP450 interactions .
  • Toxicity profiling (ProTox-II) : Flags hepatotoxicity risks via structural alerts (e.g., thiol group) .
  • DFT calculations : Optimizes geometry (B3LYP/6-31G*) to correlate HOMO-LUMO gaps with reactivity .

Advanced: How can contradictions in biological activity data from different studies be resolved?

Answer:

  • Standardized protocols : Adopt CLSI guidelines for antimicrobial testing to minimize inter-lab variability .
  • Meta-analysis : Pool data from ≥3 independent studies (e.g., IC₅₀ values) to identify outliers .
  • Structural validation : Reconfirm compound identity via XRD or 2D-NMR (e.g., NOESY for stereochemistry) .
  • Dose-response refinement : Use Hill slope analysis to distinguish true efficacy from assay artifacts .

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